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molecular formula C14H19NO3 B2766561 2-[(4-Tert-butylphenyl)formamido]propanoic acid CAS No. 726174-56-7

2-[(4-Tert-butylphenyl)formamido]propanoic acid

Cat. No. B2766561
M. Wt: 249.31
InChI Key: KGSUAYOKUTTZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528160B2

Procedure details

A mixture of 2-(4-tert-Butyl-benzoylamino)-propionic acid methyl ester (26.3 g, 95.6 mmol), 200 mL 1M sodium hydroxide, and 100 mL tetrahydrofuran is stirred at room temperature 20 hr. The resulting clear solution is cooled on an ice/water bath and the pH is adjusted to 2 with concentrated hydrochloric acid. The product is extracted with three 250 mL portions of ethyl acetate. The combined extracts are washed with 100 mL each of water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford 2-(4-tert-Butyl-benzoylamino)-propionic acid as a white solid, 24.6 g, 95%. MS M++1 260.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH:4]([NH:6][C:7](=[O:18])[C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:10][CH:9]=1)[CH3:5].[OH-].[Na+].Cl>O1CCCC1>[C:14]([C:11]1[CH:12]=[CH:13][C:8]([C:7]([NH:6][CH:4]([CH3:5])[C:3]([OH:19])=[O:2])=[O:18])=[CH:9][CH:10]=1)([CH3:16])([CH3:15])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
COC(C(C)NC(C1=CC=C(C=C1)C(C)(C)C)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution is cooled on an ice/water bath
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with three 250 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed with 100 mL each of water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)NC(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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